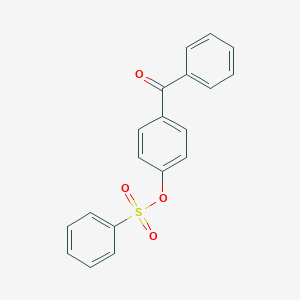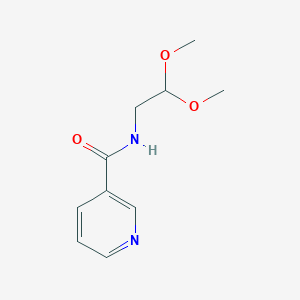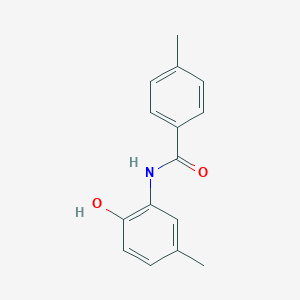![molecular formula C22H19NO5 B290632 Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate (DNAT) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DNAT is a derivative of terephthalic acid, which is widely used in the production of polyester fibers, films, and resins. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate is not fully understood, but studies have shown that it interacts with specific targets in cells, leading to various biological effects. In cancer cells, Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has been shown to induce apoptosis by activating caspase-3 and caspase-9. Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has also been shown to inhibit the replication of various viruses, including HIV-1 and hepatitis C virus. The mechanism of action of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate in these processes is thought to involve the inhibition of specific enzymes or the disruption of viral protein synthesis.
Biochemical and Physiological Effects:
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate inhibits the proliferation of cancer cells and induces apoptosis. Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has also been shown to inhibit the replication of various viruses, including HIV-1 and hepatitis C virus. In vivo studies have shown that Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate exhibits low toxicity and is well tolerated by animals. However, further studies are needed to determine the long-term effects of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate on human health.
实验室实验的优点和局限性
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and wide range of potential applications. However, Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate also has some limitations, including its limited solubility in water and its potential to degrade under certain conditions. These limitations can affect the reproducibility and reliability of experiments using Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate.
未来方向
There are several future directions for research on Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate. One potential area of research is the development of new synthesis methods that improve the yield and purity of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate. Another area of research is the identification of new targets for Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate in cancer cells and viruses, which could lead to the development of new therapeutics. Additionally, further studies are needed to determine the long-term effects of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate on human health and the environment. Overall, Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has great potential for scientific research, and further studies are needed to fully understand its properties and applications.
合成方法
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate can be synthesized using different methods, including the reaction of terephthalic acid with 1-naphthylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with dimethylamine to form Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate. Other methods include the reaction of terephthalic acid with 1-naphthylacetic acid and dimethylamine in the presence of a catalyst such as triethylamine. The synthesis of Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate using these methods has been reported in various studies.
科学研究应用
Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and analytical chemistry. In drug discovery, Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal-organic frameworks. In analytical chemistry, Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate has been used as a chiral selector for the separation of enantiomers.
属性
分子式 |
C22H19NO5 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
dimethyl 2-[(2-naphthalen-1-ylacetyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H19NO5/c1-27-21(25)16-10-11-18(22(26)28-2)19(12-16)23-20(24)13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12H,13H2,1-2H3,(H,23,24) |
InChI 键 |
UPWJZAWPTARMKJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)

![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)

![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
